molecular formula C10H10O3 B1294565 1,4-Benzodioxan-6-yl methyl ketone CAS No. 2879-20-1

1,4-Benzodioxan-6-yl methyl ketone

Cat. No. B1294565
CAS RN: 2879-20-1
M. Wt: 178.18 g/mol
InChI Key: HGVWMTAIIYNQSI-UHFFFAOYSA-N
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Patent
US07148249B2

Procedure details

A suspension of 80.1 g of calcium hypochlorite in 360 ml of water and a suspension of 6.72 g of sodium hydroxide and 56.4 g of sodium carbonate in 170 ml of water are combined and heated to 50° C. with stirring. The precipitate is removed by filtration and the solution obtained is combined with 25.0 g of 1,4-benzodioxan-6-yl-methylketone. The mixture is stirred for 15 h at 60° C., and after cooling to ambient temperature extracted with ethyl acetate. The aqueous phase is adjusted to a pH of 3 by the addition of concentrated hydrochloric acid while cooling with ice. The product precipitated is suction filtered, washed with water and dried at 90° C.
Quantity
80.1 g
Type
reactant
Reaction Step One
Name
Quantity
360 mL
Type
solvent
Reaction Step One
Quantity
6.72 g
Type
reactant
Reaction Step Two
Quantity
56.4 g
Type
reactant
Reaction Step Two
Name
Quantity
170 mL
Type
solvent
Reaction Step Two
Quantity
25 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[O-].[Ca+2].Cl[O-].[OH-].[Na+].[C:8](=[O:11])([O-])[O-:9].[Na+].[Na+].[O:14]1[C:19]2[CH:20]=[CH:21][C:22](C(C)=O)=[CH:23][C:18]=2[O:17][CH2:16][CH2:15]1>O>[CH2:15]1[CH2:16][O:17][C:18]2[CH:23]=[CH:22][C:21]([C:8]([OH:9])=[O:11])=[CH:20][C:19]=2[O:14]1 |f:0.1.2,3.4,5.6.7|

Inputs

Step One
Name
Quantity
80.1 g
Type
reactant
Smiles
Cl[O-].[Ca+2].Cl[O-]
Name
Quantity
360 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
6.72 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
56.4 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
170 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
25 g
Type
reactant
Smiles
O1CCOC2=C1C=CC(=C2)C(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The precipitate is removed by filtration
CUSTOM
Type
CUSTOM
Details
the solution obtained
STIRRING
Type
STIRRING
Details
The mixture is stirred for 15 h at 60° C.
Duration
15 h
TEMPERATURE
Type
TEMPERATURE
Details
after cooling to ambient temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
ADDITION
Type
ADDITION
Details
The aqueous phase is adjusted to a pH of 3 by the addition of concentrated hydrochloric acid
TEMPERATURE
Type
TEMPERATURE
Details
while cooling with ice
CUSTOM
Type
CUSTOM
Details
The product precipitated
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried at 90° C.

Outcomes

Product
Name
Type
Smiles
C1OC=2C=C(C(=O)O)C=CC2OC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.